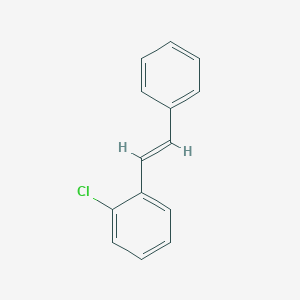

o-Chlorostilbene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1657-52-9 |

|---|---|

Molecular Formula |

C14H11Cl |

Molecular Weight |

214.69 g/mol |

IUPAC Name |

1-chloro-2-[(E)-2-phenylethenyl]benzene |

InChI |

InChI=1S/C14H11Cl/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H/b11-10+ |

InChI Key |

WTVKFPGVKKXUHG-ZHACJKMWSA-N |

SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=CC=C2Cl |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of o-Chlorostilbene from Chlorobenzene and Styrene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of o-chlorostilbene, a valuable intermediate in the preparation of various organic compounds. The primary focus of this document is the palladium-catalyzed Heck reaction, a powerful and versatile method for carbon-carbon bond formation. Additionally, the Suzuki-Miyaura coupling is presented as a viable alternative synthetic route. This guide includes detailed experimental protocols, quantitative data for reaction optimization, and diagrams illustrating the reaction mechanisms and experimental workflows.

Synthetic Methodologies: The Heck Reaction and Suzuki-Miyaura Coupling

The synthesis of this compound from chlorobenzene or its derivatives and styrene predominantly relies on palladium-catalyzed cross-coupling reactions. The two most prominent and effective methods are the Mizoroki-Heck reaction and the Suzuki-Miyaura coupling.

The Mizoroki-Heck Reaction: This reaction involves the coupling of an unsaturated halide, such as o-chlorobenzene, with an alkene, like styrene, in the presence of a palladium catalyst and a base. The Heck reaction is a cornerstone of modern organic synthesis due to its tolerance of a wide range of functional groups and its ability to form carbon-carbon bonds with high stereoselectivity, typically favoring the formation of the E (trans) isomer of the resulting stilbene.

The Suzuki-Miyaura Coupling: This cross-coupling reaction utilizes an organoboron compound (such as a boronic acid or ester) and an organic halide, catalyzed by a palladium(0) complex. For the synthesis of this compound, this could involve the reaction of o-chlorophenylboronic acid with a vinyl halide derivative of styrene, or vice versa. The Suzuki-Miyaura coupling is renowned for its mild reaction conditions and the low toxicity of its boron-containing byproducts.

The Heck Reaction: A Detailed Examination

The Heck reaction is a highly effective method for the synthesis of this compound. The successful execution of this reaction is dependent on several key parameters, including the choice of catalyst, base, solvent, and reaction temperature.

Quantitative Data Presentation

The following table summarizes the results of a Heck coupling reaction between various substituted chlorobenzenes and styrene, providing valuable data for experimental design and optimization. The use of a specific palladacycle catalyst, PdCl{C6H3-2,6-(OPiPr2)2}, in a biphasic solvent system with a phase-transfer catalyst (Aliquat-336) has been shown to be effective for the coupling of less reactive aryl chlorides.[1]

| Entry | Aryl Chloride | Product | Yield (%) |

| 1 | Chlorobenzene | Stilbene | 51 |

| 2 | o-Chlorotoluene | 2-Methylstilbene | 48 |

| 3 | p-Chlorotoluene | 4-Methylstilbene | 65 |

| 4 | p-Chloroanisole | 4-Methoxystilbene | 72 |

Reaction Conditions: Styrene (12 mmol), aryl chloride (10 mmol), K2CO3 (15 mmol), DMF (2.5 mL), water (2.5 mL), PdCl{C6H3-2,6-(OPiPr2)2} (0.06 mmol), Aliquat-336 (0.5 mmol), T = 120°C, 12h.[1]

Experimental Protocol: Heck Synthesis of this compound Derivatives

The following protocol is adapted from a general procedure for the Heck coupling of aryl chlorides with styrene using a palladacycle catalyst.[1]

Materials:

-

o-Chlorobenzene (or a derivative thereof)

-

Styrene

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Palladacycle catalyst (e.g., PdCl{C₆H₃-2,6-(OPiPr₂)₂})

-

Aliquat-336 (Phase-transfer catalyst)

-

Tubular reactor with a septum

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a tubular reactor fitted with a septum, add the aryl chloride (10 mmol), styrene (12 mmol), potassium carbonate (15 mmol), the palladacycle catalyst (0.06 mmol), and Aliquat-336 (0.5 mmol).

-

To the reactor, add N,N-dimethylformamide (2.5 mL) and water (2.5 mL).

-

Evacuate the reactor under vacuum for 30 minutes and then flush with an inert gas, such as argon.

-

Heat the reaction mixture to 120°C and stir for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Visualizing the Process: Diagrams and Workflows

To better understand the underlying chemistry and experimental procedures, the following diagrams have been generated.

Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for Heck Synthesis

Caption: Experimental workflow for the Heck synthesis of this compound.

The Suzuki-Miyaura Coupling: An Alternative Pathway

While a detailed, optimized protocol for the synthesis of this compound via the Suzuki-Miyaura coupling is not as readily available in the literature as for the Heck reaction, it remains a powerful and highly relevant alternative. The general approach would involve one of the two following disconnections:

-

Route A: Coupling of o-chlorophenylboronic acid with a styryl halide (e.g., (E)-β-bromostyrene).

-

Route B: Coupling of an o-chloroaryl halide with a styrylboronic acid or ester.

The Suzuki-Miyaura coupling typically employs a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, and a base like sodium carbonate, potassium carbonate, or potassium phosphate. The reaction is often carried out in a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of this compound and its derivatives is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Heck reaction, in particular, offers a well-documented and robust method, with specific protocols available for the coupling of challenging ortho-substituted chlorobenzenes with styrene. The use of specialized palladacycle catalysts can significantly improve yields for these less reactive substrates. The Suzuki-Miyaura coupling represents a strong alternative, known for its mild conditions and favorable environmental profile. This guide provides the necessary foundational knowledge, quantitative data, and procedural details to enable researchers, scientists, and drug development professionals to successfully synthesize these valuable stilbene compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of o-Chlorostilbene

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Chlorostilbene, a halogenated derivative of stilbene, serves as a valuable molecular scaffold in organic synthesis and materials science. Its structural characteristics, featuring a substituted phenyl ring, impart unique physicochemical properties that are of significant interest in the development of novel chemical entities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination and synthesis, and visualizations of its key chemical processes.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, characterization, and application in various scientific domains. A summary of these properties is presented in the tables below. It is important to note that properties can vary slightly depending on the isomeric form (cis- or trans-) and the experimental conditions. The data presented here primarily pertains to the more stable trans- (or E-) isomer, (E)-2-chlorostilbene.

Table 1: General and Physical Properties of (E)-o-Chlorostilbene

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁Cl | [1] |

| Molecular Weight | 214.69 g/mol | [1] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 39.5 °C | [1] |

| Boiling Point | 195 °C at 22 mmHg | [1] |

| Density | ~1.1475 g/cm³ (estimate) | [1] |

| Refractive Index | ~1.6012 (estimate) | [1] |

Table 2: Solubility and Partitioning Properties of (E)-o-Chlorostilbene

| Property | Description | Reference |

| Solubility | Insoluble in water; Moderately soluble in organic solvents such as ethanol and acetone. | [2] |

| LogP (Octanol-Water Partition Coefficient) | 4.51040 (estimate) | [1] |

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum is a powerful tool for confirming the identity and isomeric purity of this compound. The spectrum of (E)-2-chlorostilbene would be expected to show distinct signals for the vinyl protons and the aromatic protons on both phenyl rings.

Expected ¹H NMR Data for (E)-o-Chlorostilbene: A published ¹H NMR spectrum for (E)-2-chlorostilbene shows the following key shifts (in CDCl₃): δ (ppm) 7.07 (d, J = 16.0 Hz, 1H), 7.18 (t, J = 7.6 Hz, 1H), 7.25-7.31 (m, 2H), 7.37 (t, J = 7.6 Hz, 3H), 7.53 (m, 3H), 7.68 (d, J = 7.8 Hz, 1H).

¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy

While specific experimental spectra for this compound are not provided, the expected characteristics can be inferred:

-

¹³C NMR: The spectrum would display distinct signals for the two vinyl carbons and the twelve aromatic carbons. The carbon attached to the chlorine atom would exhibit a characteristic chemical shift.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 214 and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C-H stretching of the aromatic and vinyl groups, C=C stretching of the aromatic rings and the vinyl group, and a C-Cl stretching vibration.

Experimental Protocols

1. Synthesis of (E)-o-Chlorostilbene via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the synthesis of stilbene derivatives. This protocol provides a general guideline.

-

Materials: 2-chlorostyrene, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., triphenylphosphine), a base (e.g., potassium carbonate), and a solvent (e.g., toluene or a mixture of DME and water).

-

Procedure:

-

To a reaction vessel, add 2-chlorostyrene (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), and the palladium catalyst system (e.g., 2 mol% Pd(OAc)₂ and 4 mol% triphenylphosphine).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure (E)-o-chlorostilbene.

-

2. Determination of Melting Point

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

Finely powder a small amount of the crystalline this compound.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the apparatus at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

-

3. Determination of Boiling Point

-

Apparatus: Distillation apparatus or a Thiele tube for micro-scale determination.

-

Procedure (Micro-scale using a Thiele tube):

-

Place a small amount of liquid this compound into a small test tube.

-

Invert a sealed capillary tube and place it into the test tube.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube containing mineral oil.

-

Heat the side arm of the Thiele tube gently.

-

Observe for a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and allow the apparatus to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Visualizations

Photoisomerization of this compound

This compound can undergo reversible cis-trans photoisomerization upon exposure to ultraviolet (UV) light. This process involves the absorption of a photon, leading to an excited state where rotation around the central double bond becomes possible.

Caption: Photoisomerization of this compound.

General Synthesis Workflow for this compound

The synthesis of this compound can be achieved through various cross-coupling reactions, with the Heck and Suzuki-Miyaura reactions being prominent examples. The following diagram illustrates a generalized workflow.

References

o-Chlorostilbene spectroscopic data analysis (NMR, IR, MS)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for o-chlorostilbene, also known as (E)-2-chlorostilbene. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require a thorough understanding of the structural characterization of this compound. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for (E)-2-Chlorostilbene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.68 | d | 7.8 | 1H | Ar-H |

| 7.53 | m | - | 3H | Ar-H |

| 7.37 | t | 7.6 | 3H | Ar-H |

| 7.31-7.25 | m | - | 2H | Ar-H |

| 7.18 | t | 7.6 | 1H | Ar-H |

| 7.07 | d | 16.0 | 1H | Vinyl-H |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 135.4 | C (Aromatic) |

| 133.5 | C (Aromatic) |

| 131.7 | CH (Vinyl) |

| 129.8 | CH (Aromatic) |

| 128.8 | CH (Aromatic) |

| 128.4 | CH (Aromatic) |

| 127.0 | CH (Aromatic) |

| 126.7 | CH (Aromatic) |

| 124.6 | CH (Vinyl) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3058 | Weak | Aromatic C-H Stretch |

| 1595 | Medium | Aromatic C=C Stretch |

| 1494 | Medium | Aromatic C=C Stretch |

| 1467 | Medium | Aromatic C=C Stretch |

| 1444 | Medium | Aromatic C=C Stretch |

| 966 | Strong | trans C-H Bend (Out-of-Plane) |

| 748 | Strong | C-Cl Stretch / C-H Bend |

| 692 | Strong | C-H Bend (Out-of-Plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 216 | 35 | [M+2]⁺ |

| 214 | 100 | [M]⁺ |

| 179 | 95 | [M-Cl]⁺ |

| 178 | 80 | [M-HCl]⁺ |

| 152 | 20 | [C₁₂H₈]⁺ |

| 89 | 30 | [C₇H₅]⁺ |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. The sample of (E)-2-chlorostilbene was dissolved in deuterated chloroform (CDCl₃), which also served as the internal standard. The data was processed using standard Fourier transform techniques.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the neat this compound sample was placed between two potassium bromide (KBr) plates to form a thin film. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was recorded on a mass spectrometer using the electron ionization (EI) technique. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Proposed mass fragmentation pathway of this compound.

The Photochemical Landscape of o-Chlorostilbene and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical properties of o-chlorostilbene and its derivatives. It is designed to serve as a critical resource for researchers and professionals engaged in photochemistry, materials science, and drug development, offering detailed insights into the synthesis, photoisomerization, photocyclization, and photophysical characteristics of these compounds.

Introduction to the Photochemistry of Stilbenes

Stilbenes, characterized by a central ethylene double bond flanked by two aromatic rings, are a cornerstone of photochemical research. Their ability to undergo reversible cis-trans photoisomerization has made them model systems for studying light-induced molecular transformations. The introduction of substituents onto the aromatic rings, such as a chlorine atom in the ortho position, significantly modulates their electronic and steric properties, thereby influencing their photochemical and photophysical behavior. This guide focuses specifically on this compound and its derivatives, exploring how this substitution pattern impacts their interaction with light.

The primary photochemical processes of interest for stilbenoid compounds are cis-trans (or E/Z) isomerization and, in many cases, an irreversible photocyclization to form phenanthrene derivatives.[1] These processes are governed by the nature of the excited states (singlet and triplet) and are sensitive to the molecular environment, including solvent polarity and viscosity.[2] Understanding these properties is crucial for the rational design of photoswitchable materials, fluorescent probes, and phototherapeutic agents.

Core Photochemical and Photophysical Properties

The photochemical behavior of this compound is dominated by two key processes: reversible cis-trans photoisomerization and irreversible photocyclization. Upon absorption of UV light, the molecule is promoted to an excited singlet state, from which it can either fluoresce, undergo intersystem crossing to the triplet state, or isomerize around the central double bond.[3]

Photoisomerization

The trans isomer of stilbene is typically more thermodynamically stable than the cis isomer due to reduced steric hindrance.[4] UV irradiation can populate the excited states of both isomers, leading to a photostationary state (PSS), which is a mixture of the cis and trans forms. The composition of the PSS is dependent on the excitation wavelength and the quantum yields of the forward and reverse isomerization reactions. The presence of the bulky chlorine atom in the ortho position can influence the potential energy surfaces of the ground and excited states, thereby affecting the isomerization dynamics and quantum yields.

Photocyclization

In addition to isomerization, cis-stilbenes can undergo an intramolecular 6π-electrocyclization to form a dihydrophenanthrene intermediate.[1] In the presence of an oxidizing agent (like oxygen or iodine), this intermediate is aromatized to yield a phenanthrene derivative.[1] For this compound, this reaction would lead to the formation of a chlorophenanthrene. This process is generally irreversible and competes with the cis-trans isomerization.

Photophysical Data

The following tables summarize the available quantitative data for this compound and related derivatives to facilitate comparison. It is important to note that specific quantitative data for a broad range of this compound derivatives is not extensively consolidated in the literature; therefore, the tables include representative data for stilbene and halo-substituted stilbenes to illustrate general trends.

Table 1: Absorption and Emission Properties of Stilbene Derivatives

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| trans-Stilbene | Hexane | 295 | 345 | 0.05 | 0.08 |

| trans-p-Chlorostilbene | Dibenzyl Crystal (20°K) | ~300-330 | ~340-380 | - | - |

| Methoxy-trans-stilbene derivatives (general range) | Solid State | 290-390 | 400-485 | 0.07 - 0.69 | 0.82 - 3.46 |

| 4-Aminostilbene derivatives (general range) | Hexane | - | - | High (for N-phenyl derivatives) | - |

Table 2: Photoisomerization Quantum Yields of Stilbene Derivatives

| Compound | Solvent | Excitation Wavelength (nm) | Φ_(trans→cis) | Φ_(cis→trans) |

| trans-Stilbene | Hexane | 313 | 0.48 | 0.35 |

| 4-Aminostilbene derivatives (N-phenyl) | - | - | Low | - |

Note: The photoisomerization quantum yields are highly dependent on the solvent and the specific derivative. For many stilbenes, the sum of the forward and reverse quantum yields is close to 1, indicating that isomerization is the dominant decay pathway from the excited state.[5][8]

Experimental Protocols

Synthesis of trans-o-Chlorostilbene via the Wittig Reaction

The Wittig reaction is a versatile and widely used method for the synthesis of alkenes, including stilbene derivatives.[9]

Materials:

-

o-Chlorobenzyltriphenylphosphonium bromide

-

Benzaldehyde

-

Sodium methoxide

-

Methanol

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Ylide Generation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend o-chlorobenzyltriphenylphosphonium bromide in dry methanol.

-

Add a solution of sodium methoxide in methanol dropwise to the suspension with stirring. The formation of a deep orange or red color indicates the generation of the ylide.

-

Wittig Reaction: To the ylide solution, add a solution of benzaldehyde in methanol dropwise.

-

Allow the reaction mixture to stir at room temperature for several hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

Work-up: Quench the reaction by adding water. The crude product will precipitate.

-

Filter the solid and wash with cold methanol.

-

Purification: The crude product is a mixture of cis and trans isomers, with the trans isomer typically being the major product and less soluble.[9]

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to isolate the trans-isomer.

-

Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Measurement of Photoisomerization Quantum Yield

The quantum yield of photoisomerization (Φ) is a measure of the efficiency of a photochemical reaction and is defined as the number of molecules undergoing a specific photoreaction divided by the number of photons absorbed by the reactant.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Fluorometer (for fluorescence quantum yield determination as a competing process)

-

Photoreactor with a monochromatic light source (e.g., a mercury lamp with filters or a laser)

-

Quartz cuvettes

-

Actinometer solution (e.g., potassium ferrioxalate)

-

Solution of the this compound isomer to be studied in a suitable solvent (e.g., hexane or acetonitrile)

Procedure:

-

Actinometry: Determine the photon flux of the light source at the irradiation wavelength using a chemical actinometer. This involves irradiating the actinometer solution for a known period and measuring the change in its absorbance.

-

Sample Preparation: Prepare a dilute solution of the purified this compound isomer in a quartz cuvette. The concentration should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength to ensure homogeneous irradiation and minimize inner filter effects.

-

Irradiation: Irradiate the sample solution in the photoreactor for a specific time interval.

-

Spectroscopic Monitoring: At regular time intervals, record the full UV-Vis absorption spectrum of the solution. The isomerization from one isomer to the other will result in changes in the absorption spectrum, with the appearance of isosbestic points if only two species are present.

-

Data Analysis:

-

From the changes in the absorbance at a wavelength where the two isomers have significantly different molar extinction coefficients, calculate the change in concentration of the starting isomer.

-

The number of photons absorbed by the sample can be calculated from the photon flux (determined by actinometry), the irradiation time, and the absorbance of the sample.

-

The quantum yield is then calculated using the formula: Φ = (moles of isomer reacted) / (moles of photons absorbed)

-

-

This procedure should be repeated for both the trans → cis and cis → trans isomerization processes.

Visualizations of Key Processes

Photoisomerization of this compound

The following diagram illustrates the fundamental process of cis-trans photoisomerization upon UV irradiation.

References

- 1. researchtrends.net [researchtrends.net]

- 2. researchgate.net [researchgate.net]

- 3. Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]

- 6. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions: the "amino conjugation effect" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

An In-depth Technical Guide to the Cis-Trans Isomerization Mechanism of o-Chlorostilbene under UV Light

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis-trans isomerization mechanism of o-Chlorostilbene when subjected to ultraviolet (UV) irradiation. The document details the underlying photochemical principles, experimental protocols for inducing and analyzing the isomerization, and relevant quantitative data. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the photochemical properties and applications of stilbene derivatives.

Introduction to Stilbene Photoisomerization

Stilbene and its derivatives are a class of aromatic hydrocarbons that have been extensively studied for their photochromic properties. Upon absorption of UV light, these molecules can undergo a reversible transformation between their cis and trans geometric isomers. This photoisomerization process is a fundamental photochemical reaction with applications in molecular switches, photopharmacology, and materials science. The introduction of a substituent, such as a chlorine atom on the phenyl ring, can significantly influence the photophysical and photochemical properties of the stilbene core. In the case of this compound, the ortho-substitution introduces steric hindrance that affects the planarity of the molecule and, consequently, its electronic and conformational states.

The Mechanism of Cis-Trans Photoisomerization

The cis-trans photoisomerization of stilbenes is understood to proceed through the rotation around the central ethylenic double bond in the electronically excited state. The generally accepted mechanism involves the following key steps:

-

Excitation: The process is initiated by the absorption of a UV photon by the ground-state molecule (either cis or trans), promoting it to an excited singlet state (S1).

-

Excited-State Dynamics: In the S1 state, the molecule can undergo rotation around the C=C bond towards a perpendicular, "twisted" conformation. This twisted intermediate is a key species in the isomerization process and is often associated with a conical intersection, providing an efficient pathway for non-radiative decay back to the ground state (S0).

-

Deactivation: From the twisted geometry, the molecule can relax to the ground electronic state.

-

Isomer Formation: In the ground state, the molecule can adopt either the cis or trans configuration, leading to the formation of the other isomer.

The efficiency of the isomerization is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that lead to the formation of the product isomer. The process can be influenced by several factors, including the excitation wavelength, solvent polarity and viscosity, and the nature of substituents on the stilbene scaffold. For halogenated stilbenes, an alternative pathway involving intersystem crossing to the triplet state (T1) can also contribute to the isomerization process.

Signaling Pathway Diagram

The following diagram illustrates the key steps in the photoisomerization of this compound.

Caption: Photoisomerization pathway of this compound.

Quantitative Data

| Compound | Isomer | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent |

| Stilbene | trans | ~295 | ~29,000 | Hexane |

| Stilbene | cis | ~280 | ~10,500 | Hexane |

| This compound | trans | ~294 | ~13,500 | Hexane |

| This compound | cis | ~278 | ~9,800 | Hexane |

Note: The data for this compound is estimated based on conformational studies and spectroscopic data of chlorine-substituted stilbenes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the cis-trans isomerization of this compound.

Synthesis and Purification of this compound Isomers

Objective: To synthesize a mixture of cis- and trans-o-Chlorostilbene and subsequently separate the individual isomers.

Materials:

-

o-Chlorobenzyl chloride

-

Benzaldehyde

-

Sodium methoxide

-

Methanol

-

Diethyl ether

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Standard laboratory glassware

-

UV lamp (for monitoring chromatography)

Procedure:

-

Wittig Reaction (Synthesis):

-

Prepare the phosphonium ylide by reacting o-chlorobenzyl chloride with triphenylphosphine in a suitable solvent (e.g., THF) followed by deprotonation with a strong base (e.g., n-butyllithium).

-

React the resulting ylide with benzaldehyde in an appropriate solvent at room temperature.

-

The reaction will produce a mixture of cis- and trans-o-Chlorostilbene.

-

Quench the reaction with water and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

-

Chromatographic Separation:

-

Prepare a silica gel column using a slurry of silica gel in hexane.

-

Dissolve the crude product mixture in a minimal amount of hexane.

-

Load the sample onto the column.

-

Elute the column with a hexane/ethyl acetate gradient (e.g., starting with pure hexane and gradually increasing the polarity). The less polar trans isomer will elute first, followed by the more polar cis isomer.

-

Monitor the separation using thin-layer chromatography (TLC) with a UV lamp.

-

Collect the fractions containing the pure isomers and evaporate the solvent.

-

Confirm the identity and purity of each isomer using NMR and mass spectrometry.

-

Photochemical Isomerization and Monitoring

Objective: To induce the cis-trans isomerization of this compound using UV light and monitor the process.

Materials:

-

Pure cis- or trans-o-Chlorostilbene

-

Spectroscopic grade solvent (e.g., hexane or acetonitrile)

-

Quartz cuvette

-

UV light source (e.g., mercury lamp with appropriate filters or a UV LED)

-

UV-Vis spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system

Experimental Workflow Diagram:

Caption: Workflow for photochemical isomerization.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the starting isomer (e.g., trans-o-Chlorostilbene) in a spectroscopic grade solvent (e.g., hexane) in a quartz cuvette. The concentration should be adjusted to have an absorbance of approximately 1 at the excitation wavelength.

-

Irradiation: Irradiate the solution with a UV light source at a wavelength where the starting isomer absorbs (e.g., around 300 nm). The irradiation should be carried out at a constant temperature.

-

Monitoring:

-

UV-Vis Spectroscopy: At regular time intervals, stop the irradiation and record the UV-Vis absorption spectrum of the solution. The isomerization will be indicated by a decrease in the absorbance of the starting isomer and an increase in the absorbance of the product isomer, with the presence of an isosbestic point.

-

HPLC Analysis: At the same time intervals, take an aliquot of the solution and analyze it by HPLC to determine the relative concentrations of the cis and trans isomers. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water) can be used.

-

-

Data Analysis: Plot the concentration of each isomer as a function of irradiation time until a photostationary state is reached (i.e., the ratio of cis to trans isomers becomes constant).

Conclusion

electronic and reactivity effects of chlorine substitution in stilbenes

An In-depth Technical Guide to the Electronic and Reactivity Effects of Chlorine Substitution in Stilbenes

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of how chlorine substitution influences the electronic structure, spectroscopic properties, and chemical reactivity of the stilbene scaffold. It further explores the practical implications in synthesis and the relevance of these modifications in the field of drug discovery.

Introduction

The stilbene scaffold, characterized by a 1,2-diphenylethylene core, is a fundamental structure in numerous natural and synthetic compounds. Stilbenes, such as the well-known resveratrol, exhibit a wide range of biological activities and are considered "privileged structures" in medicinal chemistry.[1] The introduction of substituents onto the phenyl rings allows for the fine-tuning of their physicochemical and biological properties. Halogenation, particularly with chlorine, is a common strategy in drug design to modulate factors like lipophilicity, metabolic stability, and target binding affinity.[2] This guide delves into the specific electronic and reactivity effects imparted by chlorine substitution on the stilbene framework.

Electronic Effects of Chlorine Substitution

The introduction of a chlorine atom to the stilbene aromatic ring induces significant changes in its electronic properties due to the interplay of inductive and resonance effects. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), while its lone pairs allow for a weaker electron-donating resonance effect (+R). The net electronic effect is highly dependent on the position of substitution (ortho, meta, or para).

Spectroscopic Properties

The electronic perturbations caused by chlorine are readily observed in the compound's spectroscopic data.

-

UV-Vis Spectroscopy: The primary absorption bands in stilbenes correspond to π → π* transitions. Chlorine substitution can cause a slight shift in the absorption maximum (λ_max). These shifts are influenced by the position of the chlorine atom and its effect on the planarity and conjugation of the molecule.[3]

-

NMR Spectroscopy: In ¹H NMR spectra, the chemical shifts of the ethylenic and aromatic protons are sensitive to the electronic environment. The electron-withdrawing nature of chlorine generally leads to a downfield shift for nearby protons. For instance, the ethylene proton chemical shifts are sensitive to the anisotropy effects of the C-Cl bond and to ring current effects, which are dependent on the orientation of the phenyl rings.[3] A notable observation is the general upfield shift of the ethylene protons when moving from a trans to a cis isomer, a trend attributed to differences in the planarity and resulting ring current shifts between the two isomers.[3]

Table 1: Representative Spectroscopic Data for Chloro-Substituted Stilbenes

| Compound | Isomer | Ethylene Proton Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Stilbene | trans | 7.11 | [4] |

| Stilbene | cis | 6.58 | [4] |

| 4-Chlorostilbene | trans | 7.10 | [4] |

| 4-Chlorostilbene | cis | 6.57 | [4] |

| 4,4'-Dichlorostilbene | trans | 7.08 | [4] |

| 4,4'-Dichlorostilbene | cis | 6.55 | [4] |

| 2,2'-Dichlorostilbene | trans | 7.42 | [4] |

| 2,2'-Dichlorostilbene | cis | 6.74 |[4] |

Note: Chemical shifts are indicative and can vary with solvent and experimental conditions.

Hammett Substituent Constants

The Hammett equation is a powerful tool for quantifying the electronic effect of substituents on the reactivity of aromatic compounds.[5][6] The constants σ_meta (σ_m) and σ_para (σ_p) describe the electronic influence from the meta and para positions, respectively. For chlorine, both values are positive, indicating a net electron-withdrawing character at both positions, which impacts reaction rates and equilibria.[7]

Table 2: Hammett Substituent Constants for Chlorine

| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Field/Inductive Effect (F) | Resonance Effect (R) | Reference |

|---|

| -Cl | 0.37 | 0.23 | 0.42 | -0.19 |[7] |

Reactivity Effects of Chlorine Substitution

Chlorine's electronic influence directly impacts the reactivity of stilbenes, particularly in photochemical reactions and synthetic transformations.

Photochemical Reactions

Stilbenes are renowned for their rich photochemistry, which includes cis-trans isomerization and photocyclization.[8]

-

cis-trans Isomerization: Upon photoexcitation, both cis and trans stilbenes can isomerize around the central double bond. The position and electronic nature of substituents can influence the quantum yields and the composition of the photostationary state.

-

Photocyclization (Mallory Reaction): cis-Stilbenes can undergo an intramolecular photocyclization to form 4a,4b-dihydrophenanthrene, which is then oxidized to the corresponding phenanthrene.[8][9] This reaction, often carried out in the presence of an oxidant like iodine or oxygen, is a powerful method for synthesizing polycyclic aromatic hydrocarbons.[10][11] Chlorine substituents can act as blocking groups, directing the cyclization to a specific position and preventing the formation of isomeric mixtures.[9] For example, in a meta-substituted stilbene, a chloro-group can block one of the potential cyclization paths, forcing the reaction to proceed with higher regioselectivity.[9]

Caption: The reaction pathway for the Mallory photocyclization of a cis-stilbene to a phenanthrene derivative.

Influence on Synthetic Reactions

The synthesis of chloro-substituted stilbenes often relies on classic cross-coupling reactions. The electronic nature of the chloro-substituent can affect the efficiency of these methods.

-

Heck Reaction: This palladium-catalyzed reaction couples an aryl halide with an alkene (e.g., styrene). While effective, chloroarenes are generally less reactive than the corresponding bromo- or iodoarenes, sometimes requiring more active catalyst systems or harsher reaction conditions.[12]

-

Wittig Reaction: This reaction involves the olefination of an aldehyde or ketone with a phosphonium ylide. It is a highly versatile method for creating the stilbene double bond and is less sensitive to the electronic effects of a chloro-substituent on the aromatic ring compared to some cross-coupling methods.[13][14]

-

Suzuki Coupling: The palladium-catalyzed coupling of an arylboronic acid with a vinyl halide is another efficient route. Similar to the Heck reaction, the reactivity of the chloro-substituted halide can be a limiting factor.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of these compounds.

Synthesis Protocol: Heck Reaction

A general procedure for synthesizing a chloro-substituted stilbene via a Heck reaction is as follows:

-

Reactant Setup: In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), combine the chloro-substituted aryl halide (1.0 eq.), styrene (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, 2-10 mol%).

-

Solvent and Base: Add a suitable solvent (e.g., NMP, DMF, or DMAc) and a base (e.g., NaOAc, K₂CO₃, or Et₃N, 2-3 eq.).[12]

-

Reaction: Heat the mixture to 100-150 °C and monitor the reaction progress using TLC or GC-MS.

-

Workup and Purification: After completion, cool the reaction, filter off the solids, and perform an aqueous workup. The crude product is then purified, typically by column chromatography on silica gel.

Characterization Protocol

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire spectra on a 300-600 MHz NMR spectrometer.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound (typically 10⁻⁵ to 10⁻⁶ M) in a UV-grade solvent (e.g., cyclohexane, acetonitrile).

-

Record the absorption spectrum using a dual-beam spectrophotometer, using the pure solvent as a reference.

-

Photocyclization Protocol (Mallory Reaction)

-

Solution Preparation: Prepare a solution of the cis-stilbene derivative in a solvent like cyclohexane or benzene at a low concentration (e.g., 0.01 M) to minimize intermolecular reactions.[9]

-

Add Oxidant: Add a catalytic amount of iodine (e.g., 5 mol%) to the solution. The reaction can also be run in an air-saturated solution where O₂ serves as the oxidant.[11]

-

Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp) while stirring.

-

Monitoring and Workup: Monitor the formation of the phenanthrene product by TLC or HPLC. Once the reaction is complete, remove the solvent and purify the product by chromatography or recrystallization.

Caption: A generalized workflow for the synthesis and analysis of chloro-substituted stilbenes.

Relevance in Drug Development

The stilbene scaffold is prevalent in compounds with anticancer, anti-inflammatory, and neuroprotective properties.[15][16] Chlorine substitution is a key tactic in medicinal chemistry to enhance the drug-like properties of a lead compound.

-

Modulation of Lipophilicity: The addition of a chlorine atom increases the lipophilicity (logP) of a molecule, which can enhance its ability to cross cell membranes and improve its pharmacokinetic profile.

-

Metabolic Stability: Chlorine atoms can be used to block sites of metabolic oxidation (e.g., hydroxylation by cytochrome P450 enzymes), thereby increasing the half-life of a drug in the body.

-

Target Interaction: The polar C-Cl bond can participate in specific interactions within a biological target's binding pocket, such as dipole-dipole or halogen bonding, potentially increasing binding affinity and selectivity. Several stilbene-based drugs, such as tamoxifen, are approved for clinical use.[15] The principles of chlorine substitution are applied to such scaffolds to develop new therapeutic agents.

Caption: The strategic role of chlorine substitution in modifying a stilbene lead compound for drug development.

Conclusion

Chlorine substitution provides a powerful and versatile tool for modulating the electronic landscape and chemical reactivity of stilbenes. By leveraging the inductive and resonance effects of chlorine, researchers can fine-tune spectroscopic properties, direct the outcomes of photochemical reactions like the Mallory cyclization, and navigate synthetic challenges. For drug development professionals, chlorination of the stilbene scaffold offers a proven strategy to enhance pharmacokinetic profiles and target interactions, paving the way for the discovery of novel therapeutic agents. A thorough understanding of these fundamental principles is essential for the rational design of new materials and medicines based on the privileged stilbene core.

References

- 1. The Use of Stilbene Scaffold in Medicinal Chemistry and Multi- Target Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agust.hi.is [agust.hi.is]

- 4. Table 2 from 1 H NMR and UV-Vis spectroscopy of chlorine substituted stilbenes: conformational studies | Semantic Scholar [semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. [PDF] A survey of Hammett substituent constants and resonance and field parameters | Semantic Scholar [semanticscholar.org]

- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 8. Electronic effects on photochemistry: the diverse reaction dynamics of highly excited stilbenes and azobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2024.sci-hub.st [2024.sci-hub.st]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. orbi.uliege.be [orbi.uliege.be]

- 13. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. application.wiley-vch.de [application.wiley-vch.de]

- 15. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Intermediates and Mechanisms of o-Chlorostilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction intermediates and mechanisms associated with o-chlorostilbene, with a particular focus on its photochemical transformation to phenanthrene. The content is tailored for researchers, scientists, and professionals in drug development who are interested in the synthesis of phenanthrene derivatives and their potential biological applications.

Core Reaction Mechanism: Photocyclization of this compound to Phenanthrene

The principal reaction of this compound is its photocyclization to form phenanthrene. This transformation is a subset of the broader class of stilbene photochemistry and proceeds through a mechanism known as photocyclodehydrohalogenation (CDHH). This reaction is a powerful tool for the synthesis of polycyclic aromatic hydrocarbons.

The generally accepted mechanism involves the following key steps:

-

Photoisomerization: Upon irradiation with UV light, the more stable trans-isomer of this compound absorbs a photon and undergoes isomerization to the cis-isomer. This step is crucial as only the cis-conformation has the necessary stereochemistry for cyclization.

-

Electrocyclization: The excited cis-o-chlorostilbene undergoes a 6π-electrocyclization to form a transient dihydrophenanthrene intermediate.

-

Oxidative Aromatization: The dihydrophenanthrene intermediate is unstable and readily undergoes oxidation to the stable aromatic phenanthrene. This step involves the elimination of a hydrogen atom and the chlorine atom. In laboratory settings, this oxidation is often facilitated by an oxidizing agent, such as iodine or oxygen.[1] The presence of a small amount of iodine can significantly increase the rate of conversion compared to oxygen alone.

References

Exploring the Biological Activity of Substituted Stilbenes: A Technical Guide for Drug Development Professionals

Introduction

Stilbenes, a class of polyphenolic compounds characterized by a 1,2-diphenylethylene scaffold, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2] Found naturally in various plant species, these compounds and their synthetic derivatives exhibit a wide range of pharmacological effects, including anticancer, antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] The biological activity of stilbenes can be significantly influenced by the nature and position of substituents on their aromatic rings, making them a versatile scaffold for drug design and development.[2] This technical guide provides an in-depth overview of the biological activities of substituted stilbenes, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Substituted stilbenes have emerged as a promising class of anticancer agents, primarily through their ability to inhibit tubulin polymerization, a critical process in cell division.[3] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells.

Quantitative Anticancer and Tubulin Polymerization Inhibition Data

The cytotoxic and tubulin polymerization inhibitory activities of various substituted stilbenes have been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric for quantifying this activity.

| Compound ID | Cancer Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |

| Compound 9j (cis-stilbene-1,2,3-triazole congener) | HCT-116 (Colon) | 3.25 ± 1.04 | 4.51 | [3] |

| A549 (Lung) | 4.12 ± 1.08 | Not Reported | [3] | |

| MCF-7 (Breast) | 5.21 ± 1.12 | Not Reported | [3] | |

| B16-F10 (Melanoma) | 6.54 ± 1.15 | Not Reported | [3] | |

| T115 | HeLa (Cervical) | ~0.02 (20 nM) | Dose-dependent inhibition observed | [1] |

Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines the general procedure for assessing the in vitro effect of substituted stilbenes on tubulin polymerization.

Materials:

-

Tubulin (lyophilized, >99% pure)

-

G-PEM buffer (General Tubulin Buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)

-

Test stilbene compounds dissolved in an appropriate solvent (e.g., DMSO)

-

Glycerol

-

Microplate reader capable of measuring absorbance at 340 nm

-

96-well plates

Procedure:

-

Tubulin Reconstitution: Reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3 mg/mL.

-

Preparation of Reaction Mixture: In a pre-warmed 96-well plate, add the reconstituted tubulin solution.

-

Compound Addition: Add the test stilbene compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a known tubulin polymerization inhibitor (e.g., colchicine) as a positive control.

-

Initiation of Polymerization: Place the plate in a microplate reader pre-heated to 37°C.

-

Measurement: Monitor the change in absorbance at 340 nm every 60 seconds for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Plot the absorbance against time. The IC50 value is determined as the concentration of the test compound that inhibits tubulin polymerization by 50% compared to the vehicle control.[1]

Experimental Workflow: Anticancer Drug Screening

References

Unraveling the Conformational Landscape of o-Chlorostilbene: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical and computational methodologies used to elucidate the conformational preferences of o-chlorostilbene. Due to a scarcity of specific research on the ortho-substituted isomer, this document leverages foundational studies on the parent molecule, trans-stilbene, to illustrate the core principles and computational workflows applicable to its halogenated derivatives. The principles and methods described herein provide a robust framework for understanding the structure-function relationships of this class of compounds, which is crucial for applications in materials science and drug development.

Core Concepts in Stilbene Conformation

The conformational flexibility of stilbenoid compounds is primarily governed by the rotation around the single bonds connecting the phenyl rings to the central ethylenic bridge. This rotation gives rise to various conformers with distinct energies and populations. The key dihedral angles that define the conformation are:

-

τ (tau): The torsion angle of the C-C single bond between a phenyl ring and the vinyl group.

-

ω (omega): The torsion angle of the central C=C double bond, which differentiates between cis and trans isomers.

The interplay of steric hindrance and electronic effects, such as π-conjugation, dictates the potential energy surface and the preferred conformations. For trans-stilbene, a planar or near-planar conformation is generally favored to maximize conjugation, though steric clashes can lead to out-of-plane twisting of the phenyl rings. The introduction of a bulky substituent, such as a chlorine atom at the ortho position, is expected to significantly influence this conformational equilibrium by introducing steric repulsion with the ethylenic bridge and the other phenyl ring.

Computational Methodologies for Conformational Analysis

A variety of computational chemistry techniques are employed to model the conformational landscape of molecules like this compound. These methods allow for the calculation of molecular geometries, relative energies of different conformers, and the energy barriers for their interconversion.

Quantum Mechanical (QM) Methods

QM methods, based on the principles of quantum mechanics, provide the most accurate description of molecular systems.

-

Ab initio methods: These "from first principles" calculations do not rely on empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy.

-

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. Functionals such as B3LYP, often paired with basis sets like 6-31G* or larger, are commonly used to optimize geometries and calculate energies of stilbenoid compounds.

Semi-empirical and Molecular Mechanics (MM) Methods

-

Semi-empirical methods: These methods, such as AM1 and PM3, use a simplified form of the Schrödinger equation and empirical parameters, making them much faster than QM methods. They are particularly useful for preliminary conformational searches of large molecules.

-

Molecular Mechanics (MM): MM methods use classical physics to model molecular systems. They are the fastest methods and are well-suited for exploring the conformational space of very large molecules or for molecular dynamics simulations. However, their accuracy is dependent on the quality of the force field parameters.

The following table summarizes the relative energies of stationary points on the potential energy surface of trans-stilbene, calculated using various theoretical methods. This data, adapted from foundational studies, serves as a benchmark for understanding the energetic landscape of stilbenoids.

| Method | Basis Set | Rotational Barrier (kcal/mol) | Dihedral Angle (degrees) |

| HF | 3-21G | 2.5 | 0 (Planar) |

| MP2 | 6-31G* | 1.8 | 25 |

| B3LYP | 6-311+G(d,p) | 1.5 | 30 |

| CCSD(T) | cc-pVTZ | 1.2 | 32 |

Note: The data presented is for the parent trans-stilbene molecule and serves as an illustrative example. The presence of an ortho-chloro substituent would significantly alter these values.

Experimental Protocols for Conformation Determination

Experimental techniques provide crucial validation for computational models and offer insights into the conformational preferences of molecules in different phases.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent by slow evaporation, cooling, or vapor diffusion.

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the molecule, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.

Methodology:

-

Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.

-

Spectral Acquisition: 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis:

-

Chemical Shifts: The chemical shifts of protons and carbons are sensitive to the local electronic environment, which is influenced by the molecular conformation.

-

Coupling Constants: Vicinal proton-proton coupling constants (³JHH) can be related to the dihedral angle between the protons via the Karplus equation, providing information about the torsion angles in the molecule.

-

Nuclear Overhauser Effect (NOE): NOESY experiments detect through-space interactions between protons that are close in proximity, providing distance constraints that can be used to define the three-dimensional structure.

-

Visualizing Conformational Analysis Workflows and Concepts

Graphviz diagrams can be used to illustrate the logical flow of computational and experimental studies of molecular conformation.

Caption: A typical workflow for the computational conformational analysis of a flexible molecule.

The Genesis of o-Chlorostilbene: A Journey Through Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of stilbene and its derivatives has been a cornerstone of organic chemistry, providing a scaffold for materials with unique photophysical properties and molecules of significant biological interest. Among these, o-Chlorostilbene, with its ortho-substituted chlorine atom on one of the phenyl rings, presents a unique synthetic challenge and has been a subject of study for various coupling methodologies. This technical guide delves into the discovery and historical evolution of this compound synthesis, offering a comparative analysis of key synthetic routes, detailed experimental protocols, and a visual representation of the underlying chemical logic.

A Historical Perspective on Stilbene Synthesis

The journey to synthesize stilbenes began with the exploration of condensation and coupling reactions in the late 19th and early 20th centuries. While the exact first synthesis of this compound is not prominently documented in readily available historical records, its preparation would have followed the development of general methods for stilbene synthesis. Early approaches likely involved adaptations of reactions like the Perkin reaction, which was first described in 1868. However, the advent of more versatile and higher-yielding reactions in the 20th century, such as the Wittig, Heck, and Meerwein reactions, has largely superseded these classical methods for the preparation of substituted stilbenes like the o-chloro derivative. A 1983 review by Becker provided a comprehensive classification of the numerous synthetic methods applicable to stilbenes, highlighting the diversity of approaches available to chemists.[1]

Core Synthetic Strategies for this compound

The modern synthesis of this compound primarily relies on a handful of powerful carbon-carbon bond-forming reactions. These methods offer varying degrees of stereoselectivity, functional group tolerance, and reaction efficiency. The following sections provide a detailed overview of the most pertinent synthetic routes.

The Wittig Reaction

Discovered by Georg Wittig in 1954, the Wittig reaction has become a workhorse for the synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[1] For the synthesis of this compound, this typically involves the reaction of benzaldehyde with a phosphonium ylide derived from o-chlorobenzyl chloride or the reaction of o-chlorobenzaldehyde with the ylide from benzyl chloride. The reaction is known for its reliability and the relative ease of carrying out the experimental procedure.[1]

Logical Workflow for Wittig Synthesis of this compound:

Caption: Wittig reaction pathway for this compound synthesis.

The Heck Reaction

The Mizoroki-Heck reaction, or simply the Heck reaction, is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene. For the synthesis of this compound, this can be achieved by coupling o-chlorostyrene with an aryl halide or, more commonly, by the reaction of styrene with an o-substituted aryl halide like o-chloroiodobenzene or o-chlorobromobenzene. The reaction is renowned for its high stereoselectivity, typically affording the (E)-isomer of the stilbene.

Conceptual Flow of the Heck Reaction:

Caption: Heck reaction for the synthesis of this compound.

The Meerwein Arylation

The Meerwein arylation involves the addition of an aryl diazonium salt to an electron-deficient alkene, often catalyzed by a copper salt. To synthesize this compound, 2-chlorobenzenediazonium chloride, generated from 2-chloroaniline, is reacted with styrene. The reaction proceeds through a radical mechanism.

Meerwein Arylation Pathway:

Caption: Meerwein arylation route to this compound.

The Perkin Reaction

The Perkin reaction is a classical method for the synthesis of α,β-unsaturated aromatic acids, which can be precursors to stilbenes.[2][3][4][5][6] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.[3] While not a direct route to stilbenes, the resulting cinnamic acid derivative can be decarboxylated to yield the corresponding stilbene. For this compound, o-chlorobenzaldehyde would be reacted with phenylacetic anhydride. However, this method is generally less efficient and has been largely replaced by modern coupling reactions.[1]

Perkin Reaction Logic for a Stilbene Precursor:

Caption: Perkin reaction pathway to a precursor of this compound.

Comparative Analysis of Synthetic Methods

The choice of synthetic route for this compound depends on factors such as desired stereochemistry, availability of starting materials, and scalability. The following table summarizes the key quantitative aspects of the primary synthetic methods.

| Reaction | Typical Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Stereoselectivity |

| Wittig Reaction | o-Chlorobenzaldehyde, Benzyltriphenylphosphonium chloride | Strong Base (e.g., NaH, n-BuLi) | THF, DMSO | Room Temp. - 80 | 2 - 24 | 60-85 | Mixture of (E) and (Z) |

| Heck Reaction | o-Chloroiodobenzene, Styrene | Pd(OAc)₂, PPh₃ | DMF, Acetonitrile | 80 - 120 | 12 - 48 | 70-95 | Predominantly (E) |

| Meerwein Arylation | 2-Chloroaniline, Styrene | CuCl₂ | Acetone, Water | 0 - 50 | 1 - 6 | 40-60 | Mixture of (E) and (Z) |

| Perkin Reaction | o-Chlorobenzaldehyde, Phenylacetic anhydride | Sodium phenylacetate | Acetic anhydride | 140 - 180 | 5 - 10 | 30-50 | Predominantly (E) |

Detailed Experimental Protocols

Synthesis of (E)-o-Chlorostilbene via Heck Reaction

Materials:

-

o-Chloroiodobenzene (1.0 mmol, 238 mg)

-

Styrene (1.2 mmol, 125 mg, 0.14 mL)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.04 mmol, 10.5 mg)

-

Triethylamine (Et₃N, 2.0 mmol, 202 mg, 0.28 mL)

-

N,N-Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, triphenylphosphine, and anhydrous DMF.

-

Stir the mixture at room temperature for 10 minutes until the catalyst dissolves.

-

Add o-chloroiodobenzene, styrene, and triethylamine to the flask.

-

Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).

-

Wash the organic layer with water (3 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-o-Chlorostilbene as a white solid.

Synthesis of this compound via Wittig Reaction

Materials:

-

o-Chlorobenzyltriphenylphosphonium chloride (1.0 mmol, 423 mg)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol, 44 mg)

-

Anhydrous tetrahydrofuran (THF, 10 mL)

-

Benzaldehyde (1.0 mmol, 106 mg, 0.1 mL)

Procedure:

-

To a dry three-necked flask under an inert atmosphere, add sodium hydride and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of o-chlorobenzyltriphenylphosphonium chloride in anhydrous THF to the suspension with stirring.

-

Allow the mixture to warm to room temperature and stir for 1 hour, during which the color should turn deep red, indicating the formation of the ylide.

-

Cool the reaction mixture back to 0 °C and add benzaldehyde dropwise.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction by the slow addition of water (5 mL).

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography (silica gel, hexane) to separate the (E)- and (Z)-isomers of this compound.

Conclusion

The synthesis of this compound has evolved from classical condensation reactions to highly efficient and stereoselective modern coupling methods. The Heck and Wittig reactions represent the most practical and widely used approaches, offering good to excellent yields. The choice between these methods will often be dictated by the desired stereoisomer and the availability of the starting materials. As catalysis and synthetic methodologies continue to advance, the synthesis of substituted stilbenes like this compound will undoubtedly become even more efficient and sustainable, opening new avenues for their application in materials science and medicinal chemistry.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. jk-sci.com [jk-sci.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Introduction to Perkin reaction its mechanism and examples.pdf [slideshare.net]

Methodological & Application

Application Notes and Protocols: Synthesis of o-Chlorostilbene via Wittig Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of o-chlorostilbene, a substituted stilbene derivative of interest in medicinal chemistry and materials science. The synthesis is achieved through the well-established Wittig reaction, a powerful method for the formation of carbon-carbon double bonds. This protocol outlines the preparation of the necessary phosphonium ylide from benzyltriphenylphosphonium chloride and its subsequent reaction with o-chlorobenzaldehyde. Detailed experimental procedures, characterization data, and reaction diagrams are provided to ensure reproducible results.

Introduction

Stilbene and its derivatives are a class of compounds that have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The substitution pattern on the aromatic rings of the stilbene scaffold plays a crucial role in modulating its pharmacological profile. This compound, in particular, serves as a valuable intermediate for the synthesis of more complex molecules in drug discovery programs. The Wittig reaction offers a reliable and stereoselective route to such diarylethenes, proceeding through the reaction of a phosphorus ylide with an aldehyde or ketone. This application note details a robust protocol for the synthesis of this compound via this method.

Data Presentation

A summary of the quantitative data for the synthesis of (E)-o-chlorostilbene is presented in the table below.

| Parameter | Value | Reference |

| Yield | 51% | [1] |

| Physical State | White solid | [1] |

| Melting Point | 60-62 °C | [1] |

| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) 7.68 (d, J = 7.8 Hz, 1H), 7.53 (m, 3H), 7.37 (t, J = 7.6 Hz, 3H), 7.31-7.25 (m, 2H), 7.18 (t, J = 7.6 Hz, 1H), 7.07 (d, J = 16.0 Hz, 1H) | [1] |

| ¹³C NMR | Data not available in the searched literature. | |

| Mass Spectrometry (MS) | Data not available in the searched literature for the ortho-isomer. For chlorobenzene, characteristic fragments include the molecular ion peak [M]⁺ at m/z 112/114 (due to ³⁵Cl/³⁷Cl isotopes) and the phenyl cation [C₆H₅]⁺ at m/z 77.[2] |

Experimental Protocols

The synthesis of this compound is a two-step process: first, the preparation of the Wittig reagent (benzyltriphenylphosphonium chloride), and second, the Wittig reaction with o-chlorobenzaldehyde.

Part 1: Synthesis of Benzyltriphenylphosphonium Chloride

This procedure outlines the synthesis of the phosphonium salt, a crucial precursor for the Wittig reaction.

Materials:

-

Triphenylphosphine (P(C₆H₅)₃)

-

Benzyl chloride (C₆H₅CH₂Cl)

-

Toluene

-

Diethyl ether

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter flask

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine (1.0 eq) in toluene.

-

Add benzyl chloride (1.05 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. A white precipitate of benzyltriphenylphosphonium chloride will form.

-

Allow the mixture to cool to room temperature.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with diethyl ether to remove any unreacted starting materials.

-

Dry the benzyltriphenylphosphonium chloride under vacuum. The product should be a white, crystalline solid.

Part 2: Synthesis of this compound via Wittig Reaction

This part details the reaction of the prepared phosphonium salt with o-chlorobenzaldehyde to yield the target compound.

Materials:

-

Benzyltriphenylphosphonium chloride

-

o-Chlorobenzaldehyde

-

Sodium methoxide (NaOMe) or other strong base (e.g., n-butyllithium)

-

Anhydrous methanol or other suitable solvent (e.g., THF)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Two-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

-

Add benzyltriphenylphosphonium chloride (1.1 eq) to the flask, followed by the addition of anhydrous methanol via the dropping funnel to form a suspension.

-

Cool the suspension in an ice bath.

-

Prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol and add it dropwise to the cooled suspension with vigorous stirring. The formation of the orange-red ylide will be observed.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Dissolve o-chlorobenzaldehyde (1.0 eq) in a minimal amount of anhydrous methanol and add it dropwise to the ylide solution.

-

Stir the reaction mixture at room temperature overnight. The disappearance of the orange-red color indicates the consumption of the ylide.

-

Quench the reaction by adding water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure product.

Mandatory Visualizations

Wittig Reaction Pathway

Caption: The reaction pathway for the synthesis of this compound via the Wittig reaction.

Experimental Workflow

Caption: A streamlined workflow for the synthesis and characterization of this compound.

References

Application Notes and Protocols for o-Chlorostilbene in Suzuki and Heck Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals